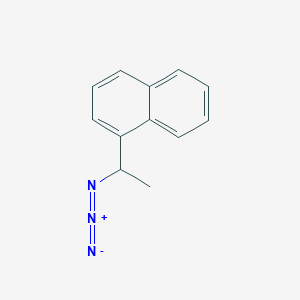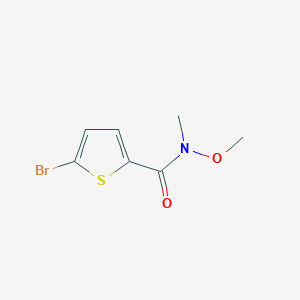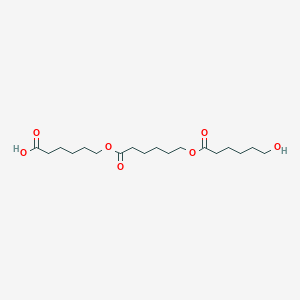
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid is a complex organic compound with the molecular formula C18H32O7. This compound is characterized by its multiple ester and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid typically involves the esterification of hexanoic acid derivatives. One common method is the conversion of cyclohexane to 6-hydroxyhexanoic acid using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor . This biocatalytic process is favored for its sustainability and efficiency, avoiding the need for high temperatures and pressures.
Industrial Production Methods
Industrial production of this compound often involves multi-step chemical synthesis starting from cyclohexane. The process includes oxidation, esterification, and purification steps to obtain the final product. The use of biocatalysts in industrial settings is also being explored to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides depending on the nucleophile used.
Scientific Research Applications
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of biodegradable polymers such as polycaprolactone.
Biology: Studied for its role in metabolic pathways and as a potential intermediate in biosynthetic processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and degradability.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its behavior in biological and chemical systems. The compound’s ability to undergo hydrolysis and oxidation-reduction reactions makes it a versatile intermediate in various metabolic and synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simpler analog with a single carboxylic acid group.
6-Hydroxyhexanoic acid: Contains a hydroxyl group, making it a precursor for the synthesis of more complex esters.
Polycaprolactone: A polymer derived from 6-hydroxyhexanoic acid, used in biodegradable plastics.
Uniqueness
6-((6-((6-Hydroxyhexanoyl)oxy)hexanoyl)oxy)hexanoic acid is unique due to its multiple ester and hydroxyl groups, which provide a higher degree of functionality compared to simpler analogs. This makes it particularly valuable in the synthesis of complex polymers and as an intermediate in various chemical and biological processes.
Properties
Molecular Formula |
C18H32O7 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-[6-(6-hydroxyhexanoyloxy)hexanoyloxy]hexanoic acid |
InChI |
InChI=1S/C18H32O7/c19-13-7-1-5-11-17(22)25-15-9-3-6-12-18(23)24-14-8-2-4-10-16(20)21/h19H,1-15H2,(H,20,21) |
InChI Key |
RDMFCAWPWRQZJN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCCCCCC(=O)OCCCCCC(=O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


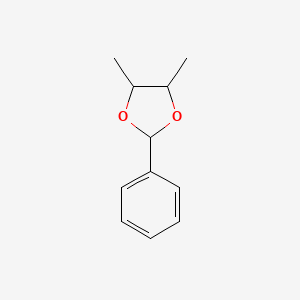
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate](/img/structure/B12288915.png)
![[1-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-1-oxopropan-2-yl] acetate](/img/structure/B12288922.png)
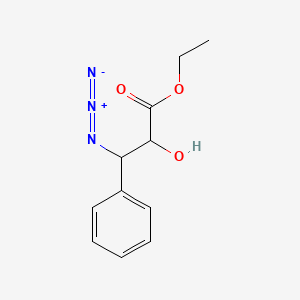
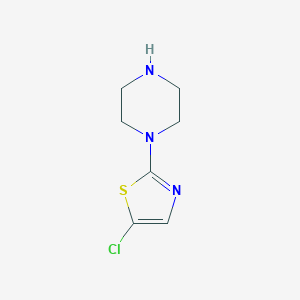
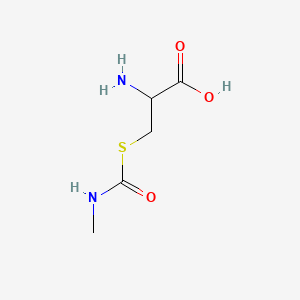
![17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12288946.png)
![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)
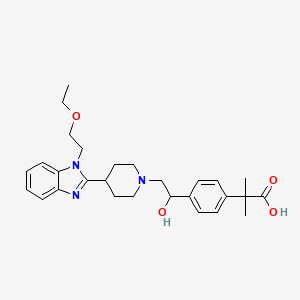
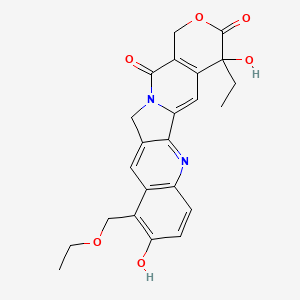
![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)
![6-[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288972.png)
